

# Solid-State NMR Unravels the Tautomeric Riddle of Leucopterin

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Compound of Interest		
Compound Name:	Leucopterin	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Leucopterin**, the pigment responsible for the white coloration of butterfly wings, has long been a subject of scientific interest due to its unique optical properties and high density.[1][2][3] Understanding its precise molecular structure, particularly its tautomeric form in the solid state, is crucial for elucidating the structure-property relationships that give rise to its function as a brilliant white pigment. This application note details the use of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as a powerful, non-destructive technique to determine the definitive tautomeric state of **leucopterin** hemihydrate. The combination of <sup>1</sup>H Magic Angle Spinning (MAS), <sup>13</sup>C Cross-Polarization Magic Angle Spinning (CPMAS), and <sup>15</sup>N CPMAS NMR experiments provides unambiguous evidence for the 2-amino-3,5,8-H tautomer. [1][4]

#### **Data Presentation**

The tautomeric state of **leucopterin** hemihydrate was elucidated through multinuclear ssNMR spectroscopy. The analysis of <sup>15</sup>N CPMAS spectra was particularly insightful, revealing the presence of one NH<sub>2</sub> group, three NH groups, and one unprotonated nitrogen atom, which is consistent with the <sup>1</sup>H MAS and <sup>13</sup>C CPMAS spectra.[1][2][5] This combination of experiments confirmed the presence of the 2-amino-3,5,8-H tautomer in the solid state.[1] The experimental chemical shifts obtained from these analyses are summarized below.



Table 1: Experimental Solid-State NMR Chemical Shifts (ppm) for **Leucopterin** Hemihydrate.

Atom Site	<sup>1</sup> H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)	<sup>15</sup> N Chemical Shift (ppm)
N1-H	11.2	-	-205.8
C2	-	158.8	-
N2-H <sub>2</sub>	7.5	-	-291.8
N3-H	11.2	-	-194.8
C4	-	152.8	-
C4a	-	130.8	-
N5	-	-	-157.8
C6	-	152.8	-
C7	-	158.8	-
N8-H	11.2	-	-205.8
C8a	-	130.8	-

Data sourced from the supporting information of Bravetti et al., IUCrJ (2023), 10, 448-463.[6]

# **Experimental Protocols**

The following protocols provide a detailed methodology for the solid-state NMR analysis of **leucopterin**. The parameters are based on the successful structural elucidation of **leucopterin** hemihydrate.

## **Protocol 1: Sample Preparation and Packing**

• Sample Acquisition: Synthesize **leucopterin** or isolate from a natural source. The material investigated was a variable hydrate, with the hemihydrate being the preferred state under ambient conditions.[1][2]



- Rotor Packing: Carefully pack the powdered solid leucopterin sample into a 0.7 mm cylindrical zirconia rotor.
- Dehydrated Sample Preparation (Optional): To analyze the anhydrate form, heat the hemihydrate sample to release water. Pack the resulting 'anhydrate' sample in a glove-box to prevent rehydration.[3]

#### Protocol 2: 1H MAS Solid-State NMR

- Spectrometer Setup:
  - Insert the packed 0.7 mm rotor into the ssNMR probe.
  - Tune the probe to the <sup>1</sup>H frequency.
- Magic Angle Spinning (MAS):
  - Spin the sample at a rate of 100 kHz to average out anisotropic interactions.
- · Data Acquisition:
  - Apply a 90° <sup>1</sup>H pulse of 2.75 μs.
  - Set the recycle delay to 16 seconds for leucopterin hemihydrate to allow for full relaxation between scans.
  - Acquire a sufficient number of transients (e.g., 16) to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Reference the resulting <sup>1</sup>H spectrum appropriately.

#### Protocol 3: 13C CPMAS Solid-State NMR

Spectrometer Setup:



- Use a double-resonance probe tuned to <sup>1</sup>H and <sup>13</sup>C frequencies.
- Insert the packed 0.7 mm rotor.
- Magic Angle Spinning (MAS):
  - Spin the sample at 100 kHz.
- · Cross-Polarization (CP) Setup:
  - Calibrate the <sup>1</sup>H and <sup>13</sup>C 90° pulse lengths.
  - Optimize the Hartmann-Hahn matching condition to ensure efficient polarization transfer from <sup>1</sup>H to <sup>13</sup>C.
- Data Acquisition:
  - Employ a standard CPMAS pulse sequence.
  - Use a suitable contact time to enable polarization transfer (a typical starting point for small organic molecules is 1-5 ms).
  - Apply high-power <sup>1</sup>H decoupling during <sup>13</sup>C acquisition to remove <sup>1</sup>H-<sup>13</sup>C dipolar couplings.
  - Set an appropriate recycle delay.
- Data Processing:
  - Process the acquired FID with a Fourier transform.
  - Reference the <sup>13</sup>C spectrum to a standard reference compound (e.g., adamantane).

### Protocol 4: 15N CPMAS Solid-State NMR

- Spectrometer Setup:
  - Use a double-resonance probe tuned to <sup>1</sup>H and <sup>15</sup>N frequencies.
  - Insert the packed 0.7 mm rotor.

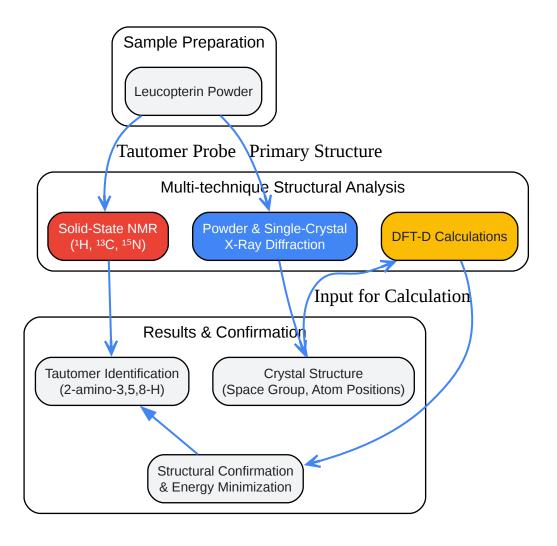


- Magic Angle Spinning (MAS):
  - Spin the sample at 100 kHz.
- · Cross-Polarization (CP) Setup:
  - Calibrate the <sup>1</sup>H and <sup>15</sup>N 90° pulse lengths.
  - Optimize the Hartmann-Hahn matching condition for <sup>1</sup>H to <sup>15</sup>N polarization transfer.
- Data Acquisition:
  - Utilize a CPMAS pulse sequence with a contact time of 4 ms.[6]
  - Apply high-power <sup>1</sup>H decoupling during the <sup>15</sup>N acquisition period.
  - Use a recycle delay that allows for near-complete <sup>1</sup>H relaxation.
- Data Processing:
  - Process the data by applying a Fourier transform to the FID.
  - Reference the <sup>15</sup>N spectrum to a suitable standard (e.g., solid ammonium sulfate).

## **Visualizations**

The following diagrams illustrate the workflow for the structural analysis of **leucopterin** and the logical relationship of the NMR experiments in determining the correct tautomer.

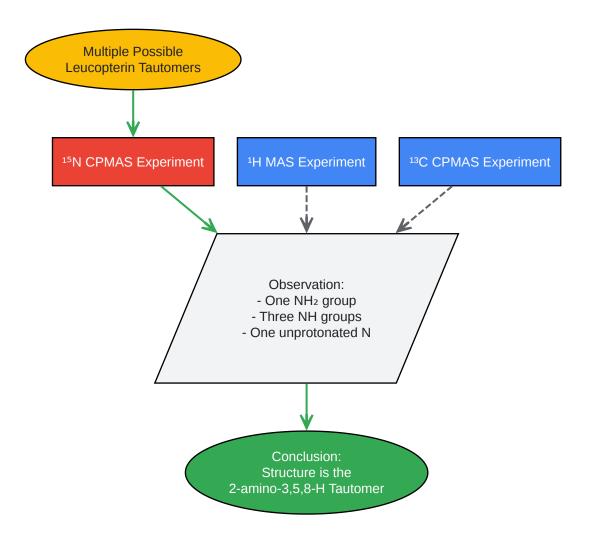




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Caption: Workflow for **Leucopterin** Structure Elucidation.





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Caption: Logic for Tautomer Determination by ssNMR.

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